molecular formula C20H28O5 B1251595 Suregadolide D

Suregadolide D

Cat. No. B1251595
M. Wt: 348.4 g/mol
InChI Key: OGQHKGNLUBCRDN-QKCUJYLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suregadolide D is a natural product found in Suregada multiflora with data available.

Scientific Research Applications

Novel Diterpene Lactones in Medicinal Chemistry

Suregadolide D is a type of diterpene lactone identified in Suregada multiflora. Studies have shown that compounds like suregadolide D possess unique chemical structures, including a cyclopropane ring, which may contribute to their bioactivity. These compounds are of interest in medicinal chemistry for their potential therapeutic applications, although specific uses for suregadolide D need further exploration (Jahan et al., 2004).

Biodegradable Nanoparticles for Drug Delivery

Research in the field of drug delivery has explored the use of biodegradable nanoparticles, such as those formulated from poly (D,L-lactide-co-glycolic acid) (PLGA), for delivering various agents including low molecular weight compounds like suregadolide D. These nanoparticles are significant for their controlled and targeted delivery capabilities, potentially enhancing the therapeutic efficacy of encapsulated agents (Panyam & Labhasetwar, 2003).

Potential in Anti-inflammatory Therapies

Suregadolide D, as part of the chemical constituents of Suregada multiflora, has been investigated for its anti-inflammatory properties. Compounds from this plant have shown effectiveness in inhibiting nitric oxide and prostaglandin E2 releases, which are key mediators in inflammation. This suggests potential therapeutic applications of suregadolide D in treating inflammatory-related diseases (Tewtrakul et al., 2011).

Exploration in Antitumor Activities

The research on natural compounds for antitumor activities has included studies on suregadolide D. Identifying promising antagonists of tumor microenvironment suppressors, like the adenosine 2A receptor, includes the investigation of natural substances such as suregadolide D. Its potential in overcoming immune system inhibition and controlling tumor progression is an area of active research (Rafii et al., 2021).

properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2S,5S,7R,8S,10S,11R,12R,17R)-10,11,12-trihydroxy-2,7,14-trimethyl-16-oxapentacyclo[9.7.0.02,8.05,7.013,17]octadec-13-en-15-one

InChI

InChI=1S/C20H28O5/c1-9-15-11(25-17(9)23)6-13-18(2)5-4-10-8-19(10,3)12(18)7-14(21)20(13,24)16(15)22/h10-14,16,21-22,24H,4-8H2,1-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m0/s1

InChI Key

OGQHKGNLUBCRDN-QKCUJYLTSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@@H]3[C@]4(CC[C@H]5C[C@]5([C@@H]4C[C@@H]([C@]3([C@@H]2O)O)O)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(CCC5CC5(C4CC(C3(C2O)O)O)C)C)OC1=O

synonyms

suregadolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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